BMS-604992: A Technical Overview of a Potent Ghrelin Receptor Agonist
BMS-604992: A Technical Overview of a Potent Ghrelin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-604992 is a selective, orally active small-molecule agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] Developed by Bristol-Myers Squibb, this compound mimics the action of ghrelin, an endogenous peptide hormone primarily secreted by the stomach that plays a crucial role in stimulating appetite, growth hormone release, and regulating energy homeostasis. This technical guide provides an in-depth overview of the mechanism of action of BMS-604992, supported by available preclinical data, detailed signaling pathways, and representative experimental protocols.
Core Mechanism of Action
BMS-604992 exerts its pharmacological effects by binding to and activating the GHSR, a G-protein coupled receptor (GPCR).[1][2] This activation triggers a cascade of intracellular signaling events that lead to various physiological responses. The primary mechanism involves the stimulation of the Gαq/11 protein, which in turn activates phospholipase C (PLC).[3][4] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key second messenger in many cellular processes.[4][5]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of BMS-604992 based on available preclinical data.
Table 1: In Vitro Activity of BMS-604992
| Parameter | Value | Description |
| Binding Affinity (Ki) | 2.3 nM | A measure of the drug's affinity for the ghrelin receptor. A lower Ki value indicates a higher binding affinity. |
| Functional Activity (EC50) | 0.4 nM | The concentration of the drug that produces 50% of the maximal response in a functional assay, indicating its potency as an agonist. |
Data sourced from MedChemExpress.[1]
Table 2: Preclinical In Vivo Effects of BMS-604992 in Rodent Models
| Effect | Dosage and Administration | Outcome |
| Increased Gastric Emptying | 500 µg/kg; intraperitoneal | Significant increase in the rate of gastric emptying compared to vehicle-treated controls. |
| Stimulation of Food Intake | 1-1000 mg/kg; oral | Dose-responsive increase in food intake, with a minimum effective dose of approximately 10 mg/kg. |
| Increased Food Intake | 500 µg/kg; intraperitoneal | Approximately 2-fold increase in food intake compared to vehicle-treated controls over a 4-hour period. |
Data sourced from MedChemExpress.[1]
Signaling Pathways
Activation of the ghrelin receptor by BMS-604992 initiates a complex network of downstream signaling pathways. The primary pathway is the Gαq-PLC-IP3-Ca2+ cascade. However, GHSR can also couple to other G-proteins and signaling molecules, leading to a diverse range of cellular responses.
Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the ghrelin receptor, thereby determining its binding affinity.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human ghrelin receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA) is used for all dilutions.
-
Competition Binding: In a 96-well plate, a fixed concentration of radiolabeled ghrelin (e.g., [125I]-His9-ghrelin) is incubated with the cell membranes in the presence of increasing concentrations of BMS-604992.
-
Incubation: The reaction mixture is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a gamma scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition binding model. The IC50 (the concentration of BMS-604992 that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay (for EC50 Determination)
This functional assay measures the increase in intracellular calcium concentration following receptor activation by an agonist.
Methodology:
-
Cell Culture: Cells stably expressing the human ghrelin receptor are plated in a 96-well, black-walled, clear-bottom plate and cultured to confluence.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). After establishing a stable baseline fluorescence, serial dilutions of BMS-604992 are added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured over time to detect changes in intracellular calcium levels.
-
Data Analysis: The peak fluorescence response is plotted against the concentration of BMS-604992. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value.
Conclusion
BMS-604992 is a potent and selective ghrelin receptor agonist with demonstrated in vitro and in vivo activity. Its mechanism of action through the GHSR signaling pathway makes it a valuable research tool for studying the physiological roles of ghrelin and a potential therapeutic candidate for conditions related to appetite and metabolism. The provided data and representative protocols offer a comprehensive technical overview for researchers and drug development professionals working in this field.
References
- 1. Discovery and Preclinical Activity of BMS-986351, an Antibody to SIRPα That Enhances Macrophage-mediated Tumor Phagocytosis When Combined with Opsonizing Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ghrelin agonist RM-131 accelerates gastric emptying of solids and reduces symptoms in patients with type 1 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and preclinical characterization of BMS-986299, a first-in-class NLRP3 agonist with potent antitumor activity in combination with checkpoint blockade - American Chemical Society [acs.digitellinc.com]
- 4. Discovery and Preclinical Activity of BMS-986351, an Antibody to SIRPα That Enhances Macrophage-mediated Tumor Phagocytosis When Combined with Opsonizing Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Exendin-4 Potently Decreases Ghrelin Levels in Fasting Rats | Semantic Scholar [semanticscholar.org]
